molecular formula C12H12O2S B15322882 3-(1-Benzothiophen-2-yl)butanoic acid

3-(1-Benzothiophen-2-yl)butanoic acid

Cat. No.: B15322882
M. Wt: 220.29 g/mol
InChI Key: YXJJDPPAFURSRI-UHFFFAOYSA-N
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Description

3-(1-Benzothiophen-2-yl)butanoic acid is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzothiophen-2-yl)butanoic acid typically involves the formation of the benzothiophene core followed by the introduction of the butanoic acid side chain. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of boronic acids with halides. The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzothiophen-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzothiophene ring.

Scientific Research Applications

3-(1-Benzothiophen-2-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Benzothiophen-2-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzothiophene-2-boronic acid
  • 3-(2-Thienyl)propanoic acid
  • 2-(1-Benzothiophen-3-yl)acetic acid

Uniqueness

3-(1-Benzothiophen-2-yl)butanoic acid is unique due to its specific structure, which combines the benzothiophene core with a butanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

3-(1-benzothiophen-2-yl)butanoic acid

InChI

InChI=1S/C12H12O2S/c1-8(6-12(13)14)11-7-9-4-2-3-5-10(9)15-11/h2-5,7-8H,6H2,1H3,(H,13,14)

InChI Key

YXJJDPPAFURSRI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC2=CC=CC=C2S1

Origin of Product

United States

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